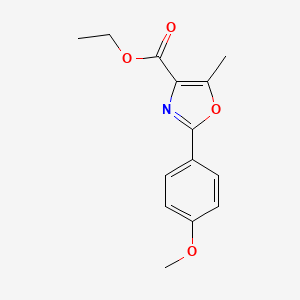
Anticancer agent 73
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Anticancer agent 73 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and specific to the research and development laboratories that produce this compound .
Industrial Production Methods: : Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced chemical reactors, purification techniques, and stringent quality control measures to produce the compound at a commercial scale .
Chemical Reactions Analysis
Types of Reactions: : Anticancer agent 73 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxidized derivatives, while reduction may yield reduced derivatives .
Scientific Research Applications
Anticancer agent 73 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the interactions between small molecules and RNA-binding proteins.
Biology: Investigated for its role in modulating the expression of miRNAs and its impact on cellular processes.
Medicine: Explored as a potential therapeutic agent for the treatment of hepatocellular carcinoma and other cancers.
Industry: Utilized in the development of new anticancer drugs and as a reference compound in pharmaceutical research
Mechanism of Action
Anticancer agent 73 exerts its effects by targeting the TAR RNA-binding protein 2 (TRBP) and disrupting its interaction with Dicer. This disruption leads to the rebalancing of the expression profile of oncogenic or tumor-suppressive miRNAs, thereby inhibiting the proliferation and metastasis of hepatocellular carcinoma cells. The molecular targets and pathways involved include the modulation of miRNA biogenesis and the regulation of gene expression .
Comparison with Similar Compounds
Similar Compounds
Compound 73: Known for its selective targeting of TRBP and its potent anticancer activity.
Pyrimidine Derivatives: These compounds also exhibit anticancer activity by targeting various biological pathways.
Piperazine Heterocycles: These compounds are known for their wide range of biological activities, including anticancer properties.
Anthraquinones: These compounds form the core of various anticancer agents and are known for their potent activity against drug-resistant cancers.
Uniqueness: : Anticancer agent 73 is unique in its specific targeting of the TRBP-Dicer interaction, which is a novel mechanism of action compared to other anticancer agents. This specificity allows for the selective inhibition of hepatocellular carcinoma cell proliferation and metastasis, making it a promising candidate for further development as an anticancer therapeutic .
Properties
Molecular Formula |
C14H15NO4 |
|---|---|
Molecular Weight |
261.27 g/mol |
IUPAC Name |
ethyl 2-(4-methoxyphenyl)-5-methyl-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C14H15NO4/c1-4-18-14(16)12-9(2)19-13(15-12)10-5-7-11(17-3)8-6-10/h5-8H,4H2,1-3H3 |
InChI Key |
DAFRLXQGMZPMLA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC(=N1)C2=CC=C(C=C2)OC)C |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














